molecular formula C11H12Cl2N2O2 B2767393 (3R)-4-(2,6-dichloropyridine-4-carbonyl)-3-methylmorpholine CAS No. 1808750-05-1

(3R)-4-(2,6-dichloropyridine-4-carbonyl)-3-methylmorpholine

货号 B2767393
CAS 编号: 1808750-05-1
分子量: 275.13
InChI 键: MWCMORUZQCRXOR-SSDOTTSWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(3R)-4-(2,6-dichloropyridine-4-carbonyl)-3-methylmorpholine, also known as JNJ-39729209, is a small molecule inhibitor that targets the protein tyrosine phosphatase 1B (PTP1B). PTP1B is an enzyme that plays a crucial role in regulating insulin signaling and glucose metabolism. The inhibition of PTP1B has been proposed as a potential therapeutic strategy for the treatment of type 2 diabetes and other metabolic disorders.

科学研究应用

(3R)-4-(2,6-dichloropyridine-4-carbonyl)-3-methylmorpholine has been extensively studied in preclinical models of type 2 diabetes and obesity. In these studies, the compound has been shown to improve glucose tolerance and insulin sensitivity, reduce body weight and adiposity, and improve lipid profiles. This compound has also been investigated as a potential treatment for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH), two conditions that are closely linked to metabolic disorders.

作用机制

(3R)-4-(2,6-dichloropyridine-4-carbonyl)-3-methylmorpholine exerts its pharmacological effects by inhibiting the activity of PTP1B, a negative regulator of insulin signaling. PTP1B dephosphorylates the insulin receptor and downstream signaling molecules, thereby reducing insulin sensitivity and glucose uptake. By inhibiting PTP1B, this compound enhances insulin signaling and glucose uptake in peripheral tissues such as skeletal muscle and adipose tissue. The compound also reduces hepatic glucose production and improves lipid metabolism.
Biochemical and Physiological Effects
This compound has been shown to improve glucose tolerance and insulin sensitivity in both diet-induced and genetic models of obesity and diabetes. The compound also reduces body weight and adiposity, and improves lipid profiles. In preclinical models of NAFLD and NASH, this compound has been shown to reduce hepatic steatosis, inflammation, and fibrosis. The compound has also been shown to have anti-inflammatory and antioxidant effects in various tissues.

实验室实验的优点和局限性

(3R)-4-(2,6-dichloropyridine-4-carbonyl)-3-methylmorpholine is a potent and selective inhibitor of PTP1B, and has been extensively characterized in preclinical studies. The compound is commercially available and can be easily synthesized in the laboratory. However, this compound has not yet been tested in clinical trials, and its long-term safety and efficacy in humans are not yet known. In addition, the compound may have off-target effects on other protein tyrosine phosphatases, which could limit its specificity and selectivity.

未来方向

There are several future directions for research on (3R)-4-(2,6-dichloropyridine-4-carbonyl)-3-methylmorpholine. First, clinical trials are needed to evaluate the safety and efficacy of the compound in humans with type 2 diabetes and other metabolic disorders. Second, the potential of this compound as a treatment for NAFLD and NASH should be further investigated in preclinical and clinical studies. Third, the off-target effects of this compound on other protein tyrosine phosphatases should be characterized to assess its selectivity and specificity. Fourth, the molecular mechanisms underlying the anti-inflammatory and antioxidant effects of this compound should be elucidated. Finally, the potential of this compound as a tool for studying PTP1B function and insulin signaling should be explored in basic research studies.

合成方法

The synthesis of (3R)-4-(2,6-dichloropyridine-4-carbonyl)-3-methylmorpholine involves a multi-step process that starts with the reaction of 2,6-dichloropyridine-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-methylmorpholine to yield the desired product. The purity of the compound is typically assessed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

属性

IUPAC Name

(2,6-dichloropyridin-4-yl)-[(3R)-3-methylmorpholin-4-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O2/c1-7-6-17-3-2-15(7)11(16)8-4-9(12)14-10(13)5-8/h4-5,7H,2-3,6H2,1H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCMORUZQCRXOR-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1C(=O)C2=CC(=NC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1COCCN1C(=O)C2=CC(=NC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。